molecular formula C15H16N2 B13898914 4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline

4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline

Cat. No.: B13898914
M. Wt: 224.30 g/mol
InChI Key: CVUBYPLQMGZGJI-UHFFFAOYSA-N
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Description

4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives. It features a pyridine ring substituted with a prop-1-en-2-yl group and a methyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-nitroaniline with 6-(prop-1-en-2-yl)pyridine under reductive conditions. The reaction typically employs hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine group, forming the desired aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, such as reducing the pyridine ring to a piperidine ring using hydrogen gas and a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).

Major Products Formed

Scientific Research Applications

4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(prop-2-en-1-yl)pyridine: Similar structure but lacks the aniline group.

    4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)benzene: Similar structure but lacks the amino group.

Uniqueness

4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline is unique due to the presence of both the aniline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline

InChI

InChI=1S/C15H16N2/c1-10(2)15-7-5-12(9-17-15)14-8-13(16)6-4-11(14)3/h4-9H,1,16H2,2-3H3

InChI Key

CVUBYPLQMGZGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(=C)C

Origin of Product

United States

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